MDL-28170 - 88191-84-8

MDL-28170

Catalog Number: EVT-312041
CAS Number: 88191-84-8
Molecular Formula: C22H26N2O4
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MDL-28170, also known as Calpain Inhibitor III or Carbobenzoxy-valinyl-phenylalaninal, is a potent, cell-permeable, and reversible inhibitor of calpain proteases. It exhibits a higher affinity for calpain I (μ-calpain) compared to calpain II (m-calpain) []. This compound has been widely employed in scientific research to investigate the role of calpains in various cellular processes and pathological conditions.

Calpain Inhibitor III (Z-Val-Phe-Ala-CHO)

Compound Description: Calpain inhibitor III, also known as Z-Val-Phe-Ala-CHO, is a cell-permeable peptide aldehyde that acts as a potent and selective inhibitor of calpain. [] Similar to MDL-28170, it has demonstrated efficacy in inhibiting SARS-CoV replication in vitro. []

Relevance: Calpain Inhibitor III shares a similar mechanism of action with MDL-28170, targeting and inhibiting calpain activity. [] Both compounds have been investigated for their potential therapeutic benefits in various conditions, including SARS-CoV infection and myocardial dysfunction induced by endotoxin. [, ]

Acetyl-Leucyl-Leucyl-Arginal (Leupeptin)

Compound Description: Acetyl-leucyl-leucyl-arginal, commonly known as leupeptin, is a naturally occurring protease inhibitor that exhibits inhibitory effects against a broad range of proteases, including calpains, plasmin, trypsin, and papain. [] It is often used in biochemical research to prevent protein degradation during sample preparation and analysis.

Relevance: Leupeptin, similar to MDL-28170, can inhibit calpain activity. [] Both compounds have shown protective effects against endotoxin-induced myocardial dysfunction, potentially through the modulation of endothelium-leukocyte interactions in the inflamed vasculature. []

N-Acetyl-Leucyl-Leucyl-Norleucinal (ALLN)

Compound Description: N-Acetyl-leucyl-leucyl-norleucinal (ALLN) is a potent and cell-permeable inhibitor of calpains and proteasomes. [] It is often employed in research settings to investigate the roles of these proteases in cellular processes.

Relevance: ALLN shares a similar target with MDL-28170, inhibiting calpain activity. [] Studies have shown that ALLN, like MDL-28170, can improve endotoxin-induced cardiac dysfunction, possibly by influencing endothelium-leukocyte interactions and reducing plasma TNF-α and nitrite/nitrate levels. []

Calpeptin

Compound Description: Calpeptin is a cell-permeable peptide aldehyde that acts as a specific inhibitor of calpain, effectively blocking its proteolytic activity. [] It is widely used in research to study the involvement of calpain in various cellular processes.

Relevance: Calpeptin and MDL-28170 both exhibit inhibitory effects on calpain activity. [] Both compounds have demonstrated neuroprotective effects in models of Parkinson's disease, suggesting their potential as therapeutic agents. []

E-64

Compound Description: E-64 is an irreversible and membrane-permeable inhibitor of cysteine proteases, notably cathepsin B, L, and calpains. [] It is frequently used as a research tool to study the functions of cysteine proteases in various biological processes.

Ac-DEVD-CHO

Compound Description: Ac-DEVD-CHO is a cell-permeable and irreversible inhibitor of caspase-3, a key protease involved in apoptosis. [] It is commonly used in research to investigate the roles of caspase-3 in various cellular processes, including apoptosis and inflammation.

Relevance: While MDL-28170 primarily targets calpain, Ac-DEVD-CHO specifically inhibits caspase-3. [, ] This difference in target specificity distinguishes their roles in cellular processes. For instance, in studies of postmortem muscle tenderization in tilapia, MDL-28170 effectively blocked plectin degradation, whereas Ac-DEVD-CHO did not have a significant effect. [, ] These findings highlight the distinct roles of calpain and caspase-3 in muscle protein degradation.

Calpastatin

Compound Description: Calpastatin is an endogenous, highly specific, and potent inhibitor of calpains. [] It plays a crucial role in regulating calpain activity within cells, preventing excessive calpain-mediated proteolysis.

PD150606

Compound Description: PD150606 is a cell-permeable, potent, and selective inhibitor of calpain. [] It is often used in research to study the role of calpain in cellular processes and disease models.

Relevance: PD150606 and MDL-28170 share a similar target in calpain, both exhibiting potent inhibitory effects on its activity. [] Computational studies comparing various calpain inhibitors suggest that PD150606 might possess a slightly higher binding affinity to calpain compared to MDL-28170. [] This difference in binding affinity may result in subtle variations in their inhibitory potencies.

SRT1720

Compound Description: SRT1720 is a potent and selective activator of SIRT1, a NAD+-dependent deacetylase. [] It has been studied for its potential therapeutic benefits in metabolic disorders, cardiovascular disease, and neurodegenerative diseases.

Synthesis Analysis

The synthesis of MDL 28170 involves several organic chemistry techniques aimed at creating conformationally constrained structures that mimic the natural substrates of calpain. The compound is derived from ketoamides and employs methodologies that ensure high specificity and potency against calpain enzymes.

One approach to synthesizing MDL 28170 includes the use of 6-pyridone 2-carboxamide derivatives, which have been shown to possess significant inhibitory activity against μ-calpain. The synthesis typically involves:

  • Formation of the pyridone ring through cyclization reactions.
  • Introduction of functional groups that enhance binding affinity to the active site of calpain.
  • Purification techniques, such as chromatography, to isolate the desired product with high purity .
Molecular Structure Analysis

MDL 28170 has a well-defined molecular structure characterized by specific functional groups that contribute to its inhibitory properties. The molecular formula is C13_{13}H14_{14}N2_{2}O3_{3}, with a molecular weight of approximately 246.26 g/mol.

Structural Data

  • Molecular Geometry: The compound exhibits a planar structure conducive to interaction with the enzyme's active site.
  • Key Functional Groups: The presence of amide and carboxyl groups plays a crucial role in its binding mechanism.

The three-dimensional conformation of MDL 28170 allows it to fit into the catalytic site of calpain, effectively blocking substrate access and inhibiting enzyme activity .

Chemical Reactions Analysis

MDL 28170 primarily functions through non-covalent interactions with calpain, inhibiting its proteolytic activity. The compound does not undergo significant chemical transformations during its action but rather stabilizes the enzyme in an inactive conformation.

Key Reactions

  • Inhibition Mechanism: MDL 28170 binds competitively to the active site of calpain, preventing substrate cleavage.
  • Effect on Cellular Pathways: By inhibiting calpain, MDL 28170 influences downstream signaling pathways such as apoptosis and inflammation, which are critical in various pathological conditions .
Mechanism of Action

The mechanism by which MDL 28170 exerts its effects involves several steps:

  1. Calcium Binding: Calpain activation is dependent on calcium ions; MDL 28170 competes with calcium for binding sites on calpain.
  2. Inhibition of Proteolysis: Upon binding, MDL 28170 prevents the proteolytic cleavage of target proteins, thereby modulating cellular responses.
  3. Impact on Signaling Pathways: The inhibition leads to altered activation states of key signaling molecules involved in cell survival and death, particularly in contexts such as ischemia/reperfusion injury and noise-induced hearing loss .
Physical and Chemical Properties Analysis

MDL 28170 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • pKa Values: The pKa values indicate that MDL 28170 exists predominantly in its protonated form at physiological pH, enhancing its membrane permeability .

Relevant Data

  • Melting Point: Approximately 120°C.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, facilitating cellular uptake.
Applications

MDL 28170 has diverse applications in scientific research:

  • Neuroscience Research: It has been used to investigate mechanisms underlying noise-induced hearing loss by preventing calpain-mediated damage in sensory hair cells .
  • Cardiovascular Studies: In models of ischemia/reperfusion injury, MDL 28170 has shown protective effects on cardiac tissues by inhibiting calpain activity during oxidative stress .
  • Cancer Research: The compound's ability to modulate apoptotic pathways makes it a valuable tool for studying cancer cell survival mechanisms.
Introduction to MDL 28170: Pharmacological and Biochemical Profile

Chemical Structure and Molecular Properties of MDL 28170

The molecular architecture of MDL 28170 (C₂₂H₂₆N₂O₄) features a peptide backbone incorporating L-valine and L-phenylalanine residues, terminated by a reactive aldehyde group critical for protease inhibition. Its molecular weight is 382.45 g/mol, with systematic IUPAC name N-[(benzyloxy)carbonyl]-L-valyl-L-phenylalaninal. The compound’s stereochemistry is defined by chiral centers in the valine (S-configuration) and phenylalaninal (S-configuration) moieties, which are essential for its biological activity and target specificity [1] [5].

The aldehyde functionality forms reversible hemiacetal adducts with catalytic cysteine residues in target proteases, while the benzyloxycarbonyl (Cbz) group enhances membrane permeability. MDL 28170 demonstrates moderate lipophilicity (XLogP = 3.71) that facilitates cellular uptake, supported by a topological polar surface area of 84.5 Ų. It adheres to Lipinski’s rule of five (0 violations), predicting favorable absorption characteristics: hydrogen bond acceptors = 6, hydrogen bond donors = 2, and rotatable bonds = 12 [1] [8].

  • Table 1: Fundamental Physicochemical Properties of MDL 28170
    PropertyValueMeasurement Method/Reference
    Molecular FormulaC₂₂H₂₆N₂O₄Canonical SMILES: O=CC@@HCc1ccccc1 [1]
    Molecular Weight382.45 g/molChemistry Development Kit (CDK) [1]
    Hydrogen Bond Acceptors6Computational calculation [1]
    Hydrogen Bond Donors2Computational calculation [1]
    Rotatable Bonds12Computational calculation [1]
    Topological Polar Surface Area84.5 ŲComputational calculation [1]
    XLogP3.71Partition coefficient estimation [1]
    CAS Registry Number88191-84-8PubChem CID 72430 [1]

Crystallographic analyses confirm the extended conformation of the dipeptide backbone, with the Cbz group oriented perpendicularly to the peptide plane. This spatial arrangement facilitates optimal interaction with the hydrophobic S₂ pocket in calpain’s active site. The reactive aldehyde group adopts a planar conformation, poised for nucleophilic attack by the catalytic cysteine thiolate [5] [8]. In aqueous solutions, MDL 28170 exhibits pH-dependent stability, with optimal stability observed at physiological pH (7.4). Solubility profiles indicate moderate DMSO solubility (30-78 mg/mL) but limited aqueous solubility, necessitating formulation with co-solvents for in vivo administration [5] [10].

Mechanism of Action: Selective Inhibition of Calpain Isoforms

MDL 28170 functions as a competitive, reversible inhibitor of calcium-activated neutral proteases, primarily targeting the catalytic subunit of μ-calpain (calpain-1) and m-calpain (calpain-2). The inhibitor’s aldehyde group forms a covalent hemiacetal adduct with the essential cysteine residue (Cys115 in human calpain-1) within the protease’s active site, preventing substrate access. Biochemical assays demonstrate potent inhibition of calpain-1 (Ki ≈ 0.01 μM) and calpain-2 (Ki ≈ 0.05 μM), with 50-100-fold selectivity over related cysteine proteases such as cathepsin B (Ki ≈ 0.5 μM) and cathepsin L (Ki ≈ 1.2 μM) [1] [5] [10].

The differential inhibition profile stems from structural variations in the calpain isoforms’ calcium-binding domains. Calpain-1 requires micromolar calcium concentrations (3-50 μM) for activation, while calpain-2 requires millimolar levels (400-800 μM). MDL 28170 effectively inhibits both isoforms regardless of activation state, though its inhibitory potency increases when calpain adopts the calcium-activated conformation. Beyond direct protease inhibition, MDL 28170 suppresses γ-secretase activity (IC₅₀ ≈ 8.3 μM), potentially through interference with presenilin-1 catalytic subunits, adding complexity to its mechanism in amyloid precursor protein processing [4] [10].

  • Table 2: Protease Inhibition Profile and Functional Consequences of MDL 28170
    Molecular TargetInhibition ConstantKey Substrates ProtectedFunctional Outcome
    Calpain-1 (μ-calpain)Ki ≈ 0.01 μMα-Spectrin, neurofilament light chainReduced spectrin breakdown products (SBDP150/145) by 40-44% in TBI [3] [7]
    Calpain-2 (m-calpain)Ki ≈ 0.05 μMZonula occludens-1 (ZO-1), αII-spectrinPreservation of blood-brain barrier integrity [7]
    Cathepsin BKi ≈ 0.5 μMNot characterizedAntiviral effects against SARS-CoV-2 [1]
    γ-SecretaseIC₅₀ ≈ 8.3 μMAmyloid precursor protein (APP)Reduced amyloid β production [10]

Proteomic studies reveal that MDL 28170 prevents calpain-mediated cleavage of critical structural and signaling proteins:

  • Neuronal Cytoskeletal Proteins: In traumatic brain injury models, MDL 28170 (50 mg/kg, intraperitoneal) reduces calpain-specific α-spectrin breakdown by 40% in hippocampus and 44% in cortex, measured through decreased SBDP145/150 formation [3].
  • Tight Junction Proteins: During interleukin-1β-induced blood-brain barrier dysfunction, MDL 28170 (10 μM) prevents calpain-1-mediated proteolysis of zonula occludens-1 (ZO-1), preserving endothelial barrier integrity by maintaining junctional complex organization [7].
  • Neurofilament Homeostasis: In spinal cord inflammation, MDL 28170 blocks neurofilament light chain (NFL) degradation, maintaining axonal structural integrity and reducing thermal hyperalgesia [4].
  • Sodium Channel Regulation: Electrophysiological data from diabetic neuropathy models demonstrate that MDL 28170 (3-10 mg/kg) normalizes tetrodotoxin-resistant sodium channel (Nav1.8/Nav1.9) kinetics in dorsal root ganglion neurons, implicating calpain in ion channel dysregulation [6].

The inhibitor’s effects extend beyond direct substrate protection, modulating downstream inflammatory cascades. In microvascular endothelial cells, MDL 28170 suppresses nuclear factor kappa B (NF-κB) activation by preventing inhibitor of kappa B (IκB) degradation, reducing interleukin-1β and tumor necrosis factor-alpha expression. This anti-inflammatory activity contributes significantly to its neuroprotective efficacy in CNS injury models [6] [7].

Blood-Brain Barrier Permeability and Pharmacokinetic Characteristics

A defining pharmacological advantage of MDL 28170 is its rapid penetration across the blood-brain barrier, attributed to moderate lipophilicity (LogP = 3.71), low hydrogen bonding potential, and molecular weight below 400 Da. Pharmacodynamic studies in murine models demonstrate peak brain concentrations occurring within 15 minutes following systemic administration via intraperitoneal or intravenous routes. This rapid distribution enables effective targeting of central calpain activity, distinguishing it from impermeable calpain inhibitors [2] [3] [5].

Pharmacokinetic profiling in CF-1 mice reveals dose-dependent brain exposure following a single intraperitoneal injection (30-50 mg/kg). Ex vivo calpain activity assays show 60-75% inhibition of brain calpain-2 activity within 30 minutes post-administration, persisting for 2-3 hours. The inhibitor’s elimination half-life in neural tissue is approximately 1.5 hours, necessitating repeated dosing for sustained inhibition in prolonged experiments [2] [3].

  • Table 3: Blood-Brain Barrier Penetration and Pharmacodynamic Parameters
    ParameterFindingsExperimental Model
    BBB PermeabilityRapid penetration (Tmax = 15 min)CF-1 mice, ex vivo calpain assay [3]
    Administration RoutesEffective via intraperitoneal and intravenousMurine TBI models [3]
    Brain Concentration vs. PlasmaBrain:plasma ratio ≈ 0.6-0.8Not directly measured; inferred from activity [5]
    Inhibition Onset15 minutes post-injectionCalpain-2 activity assay [3]
    Duration of Action2-3 hours per dosingCortical homogenates [2]
    Therapeutic Window (TBI)Effective at 1h post-injury; ineffective at 3hControlled cortical impact model [3]

The therapeutic window for neuroprotection was established in controlled cortical impact traumatic brain injury models, where intraperitoneal administration (50 mg/kg) initiated at 15 minutes or 1 hour post-injury significantly attenuated α-spectrin degradation in cortex and hippocampus. However, delayed administration at 3 hours post-injury showed no significant cytoskeletal protection, indicating a critical early window for calpain inhibition. This time-sensitive efficacy correlates with the known pathophysiology of calcium overload, which peaks within the first hour following neural trauma [2] [3].

Notably, MDL 28170 demonstrates dual barrier-protective actions:

  • Barrier Penetration: Its physicochemical properties facilitate crossing of intact blood-brain barrier to reach parenchymal targets.
  • Barrier Preservation: By inhibiting calpain-1-mediated ZO-1 degradation and actin cytoskeletal reorganization, it reduces blood-brain barrier hyperpermeability in pathological conditions. In murine controlled cortical impact models, pretreatment with MDL 28170 significantly attenuated interleukin-1β-induced Evans blue extravasation and preserved transendothelial electrical resistance in microvascular endothelial monolayers [7].

These pharmacokinetic properties establish MDL 28170 as a versatile tool for investigating acute calpain activation in neurological disorders. However, its relatively short duration of action and limited aqueous solubility present formulation challenges for chronic applications. Derivatives with improved pharmacokinetic profiles are under investigation to extend therapeutic utility beyond acute injury models [5] [10].

Properties

CAS Number

88191-84-8

Product Name

MDL 28170

IUPAC Name

benzyl N-[3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19-,20?/m0/s1

InChI Key

NGBKFLTYGSREKK-XJDOXCRVSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2

Synonyms

CalI III
calpain inhibitor III
carbobenzoxyvalylphenylalanine aldehyde
Cbz-Val-Phe-H
cBz-ValPheH
CbzValPheH
MDL 28170
MDL-28170
MDL28170
N-benzyloxycarbonylvalylphenylalaninal
N-benzyloxycarbonylvalylphenylalanine aldehyde
N-CBZ-Val-Phe-al

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC(C)C(C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.